2,4-Difluoro-benzamidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

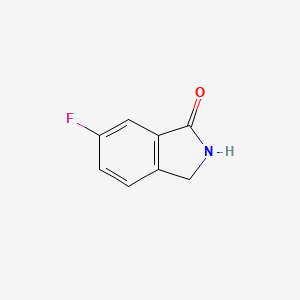

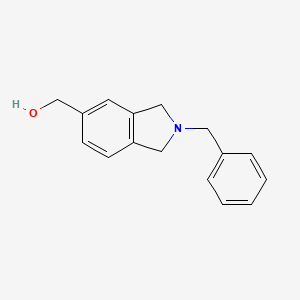

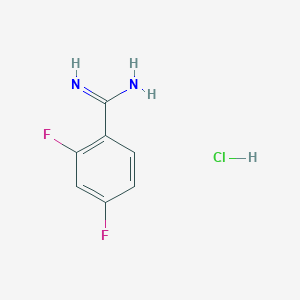

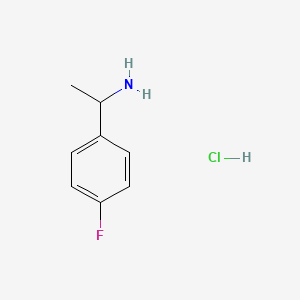

2,4-Difluoro-benzamidine hydrochloride, also known as 2,4-DFBA, is a chemical compound with the molecular formula C7H7ClF2N2 . It has a molecular weight of 192.59 g/mol .

Molecular Structure Analysis

The IUPAC name for 2,4-Difluoro-benzamidine hydrochloride is 2,4-difluorobenzenecarboximidamide;hydrochloride . The InChI string is InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H3,10,11);1H .Physical And Chemical Properties Analysis

2,4-Difluoro-benzamidine hydrochloride has a molecular weight of 192.59 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . Its exact mass is 192.0265822 g/mol .科学的研究の応用

Synthesis of Arylpyrimidines and Pyridines

2,4-Difluoro-benzamidine hydrochloride plays a role in the synthesis of arylpyrimidines and pyridines. A notable method includes reacting 2,2,2-trichloroethylideneacetophenones with benzamidines to produce novel 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines. These compounds are dehydrated to yield 2,4-diaryl-6-trichloromethyl-1,6-dihydropyrimidines, which upon aromatization, give 2,4-diarylpyrimidines. This approach circumvents the oxidative dehydrogenation of dihydropyrimidine intermediates, offering an improved synthetic pathway (Guirado et al., 2013). Another study demonstrated the reaction of 2-polyfluoroalkylchromones with ketimines and benzamidine to afford 2,6-disubstituted 4-polyfluoroalkylpyridines and -pyrimidines (Sosnovskikh et al., 2004).

KCNQ2/Q3 Potassium Channel Openers

2,4-Difluoro-benzamidine hydrochloride derivatives were identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, and its pyrimidine counterpart, N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, were studied for their efficacy in these conditions, although some encountered toxicities that prevented further development (Amato et al., 2011).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, including compounds related to 2,4-Difluoro-benzamidine hydrochloride, have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency was observed to increase with concentration and the adsorption of these compounds on the metal surface follows the Langmuir adsorption isotherm, suggesting a spontaneous process (Fouda et al., 2020).

Antipathogenic Activity

Thiourea derivatives, including some synthesized from 2,4-Difluoro-benzamidine hydrochloride, were tested for their antipathogenic activity against bacterial strains capable of biofilm formation. The presence of halogen atoms on the phenyl substituent of the thiourea moiety correlated with significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential for further development of antimicrobial agents (Limban et al., 2011).

Safety And Hazards

特性

IUPAC Name |

2,4-difluorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFTUPMWPSKTKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602226 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-benzamidine hydrochloride | |

CAS RN |

885957-21-1 |

Source

|

| Record name | 2,4-Difluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)